SB 415286 (CAS: 264218-23-7) is a highly potent, cell-permeable, and ATP-competitive maleimide-based inhibitor of glycogen synthase kinase-3 (GSK-3) alpha and beta isoforms . Demonstrating a Ki of 31 nM and an IC50 of 78 nM for GSK-3α, it serves as a critical procurement choice for laboratories requiring precise modulation of the Wnt/β-catenin and PI3K/Akt signaling pathways[1]. Unlike broad-spectrum kinase inhibitors, SB 415286 exhibits minimal activity against a panel of 24 other protein kinases at concentrations up to 10 μM, ensuring high fidelity in target-specific assays [1]. Its robust solubility profile and chemical stability make it an optimal precursor for in vitro high-throughput screening and in vivo neuroprotection or stem cell differentiation models .
Generic substitution of GSK-3 inhibitors often leads to irreproducible phenotypic outcomes due to distinct binding kinetics and off-target profiles. While inorganic salts like Lithium Chloride (LiCl) provide weak, non-specific GSK-3 inhibition at millimolar concentrations, they induce widespread cellular toxicity and off-target enzymatic modulation[1]. Conversely, while the aminopyrimidine CHIR-99021 is highly potent, it can exhibit off-target kinase binding at the micromolar concentrations commonly used in differentiation protocols [1]. Substituting CHIR-99021 with the structurally distinct maleimide SB 415286 provides an essential orthogonal validation tool, ensuring that observed Wnt activation or neuroprotective effects are strictly GSK-3-dependent rather than artifacts of a specific chemotype's off-target profile [2]. Furthermore, unlike irreversible non-ATP competitive inhibitors such as Tideglusib, SB 415286 offers reversible, ATP-competitive kinetics critical for transient signaling modulation [1].
When modulating the Wnt/β-catenin pathway, researchers often default to Lithium Chloride (LiCl) as a baseline GSK-3 inhibitor. However, SB 415286 provides a massive potency upgrade, demonstrating a Ki of 31 nM and an IC50 of 78 nM for GSK-3α, compared to the 20 mM concentrations required for LiCl to achieve similar downstream effects, such as ERK1/2 phosphorylation [1]. This >100,000-fold difference in working concentration eliminates the osmotic stress and broad cellular toxicity inherently associated with millimolar LiCl dosing, ensuring cleaner phenotypic readouts in sensitive primary neuron cultures [1].
| Evidence Dimension | GSK-3 Inhibitory Working Concentration / Affinity |
| Target Compound Data | SB 415286: Ki = 31 nM, IC50 = 78 nM |
| Comparator Or Baseline | LiCl: ~20 mM working concentration |
| Quantified Difference | >100,000-fold lower concentration required for target modulation |
| Conditions | In vitro kinase activity assays and primary cell culture models |
Procuring SB 415286 allows researchers to avoid the severe osmotic stress and off-target toxicity caused by millimolar lithium salts in delicate cell models.
CHIR-99021 is the most commonly procured aminopyrimidine GSK-3 inhibitor, but its use at micromolar concentrations (>3 μM) in differentiation protocols can trigger off-target kinase binding [1]. Procuring SB 415286, a structurally distinct maleimide derivative, provides critical orthogonal validation. SB 415286 maintains high selectivity, showing minimal inhibitory activity against a panel of 24 other protein kinases at 10 μM[2]. Using SB 415286 in parallel with CHIR-99021 ensures that observed cellular phenotypes are strictly driven by GSK-3 inhibition rather than chemotype-specific artifacts [1].
| Evidence Dimension | Structural Class and Off-Target Risk Mitigation |
| Target Compound Data | SB 415286: Maleimide class, minimal off-target kinase activity at 10 μM |
| Comparator Or Baseline | CHIR-99021: Aminopyrimidine class, known to exhibit off-target effects at >3 μM |
| Quantified Difference | Provides structurally distinct ATP-competitive inhibition to isolate GSK-3 specific phenotypes |
| Conditions | High-concentration (>3 μM) cellular differentiation and signaling assays |
Buyers conducting rigorous target validation must procure structurally distinct inhibitors like SB 415286 to rule out the off-target artifacts common to high-dose aminopyrimidines.
The procurement of GSK-3 inhibitors requires careful consideration of binding kinetics. Unlike Tideglusib, which functions as an irreversible, non-ATP-competitive inhibitor, SB 415286 acts as a reversible, ATP-competitive inhibitor with a Ki of 31 nM[1]. In assays utilizing 10 μM to 45 μM ATP, SB 415286 effectively competes for the ATP-binding pocket of GSK-3α/β . This reversible mechanism is crucial for experimental designs requiring transient kinase inhibition, where irreversible covalent binding would permanently disable the cellular kinase pool [1].
| Evidence Dimension | Inhibitor Binding Mechanism |
| Target Compound Data | SB 415286: Reversible, ATP-competitive (Ki = 31 nM) |
| Comparator Or Baseline | Tideglusib: Irreversible, non-ATP-competitive |
| Quantified Difference | Enables transient and reversible kinase modulation vs. permanent enzyme inactivation |
| Conditions | Kinetic profiling and transient cellular signaling assays |
Select SB 415286 for workflows requiring precise, reversible temporal control over GSK-3 activity, which is impossible with irreversible inhibitors.
A major bottleneck in high-throughput screening and in vivo formulation is the poor aqueous solubility of many lipophilic kinase inhibitors. SB 415286 circumvents this handling issue by demonstrating exceptional solubility in anhydrous DMSO, achieving concentrations up to 100 mM (~36 mg/mL). This highly processable profile allows for the creation of ultra-concentrated master stocks, minimizing the final DMSO percentage introduced into sensitive cell cultures or in vivo dosing vehicles .
| Evidence Dimension | Maximum Stock Solubility in DMSO |
| Target Compound Data | SB 415286: Up to 100 mM (~36 mg/mL) |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors: Often limited to <10-20 mM |
| Quantified Difference | Enables >5x higher concentration master stocks, reducing solvent toxicity in final assays |
| Conditions | Standard laboratory formulation in anhydrous DMSO at room temperature |
High DMSO solubility ensures reliable, precipitation-free liquid handling for automated screening and minimizes solvent-induced cytotoxicity in final assay wells.
Because it belongs to the maleimide structural class, SB 415286 is the ideal choice for validating phenotypes initially observed with aminopyrimidines like CHIR-99021. Procuring this compound allows researchers to confidently confirm that stem cell pluripotency maintenance or differentiation is genuinely GSK-3-dependent and free from aminopyrimidine-specific off-target effects [1].
SB 415286 is highly validated for protecting central and peripheral nervous system neurons from apoptosis induced by reduced PI3K pathway activity or oxidative stress. Its nanomolar potency and reversible ATP-competitive nature make it a superior choice over toxic millimolar lithium salts for delicate primary neuronal cultures .
Protocols requiring strict temporal control of GSK-3 activity—such as the directed differentiation of induced pluripotent stem cells (iPSCs) into specific lineages—benefit from the reversible binding kinetics of SB 415286. It allows for precise pathway modulation, which cannot be achieved with irreversible inhibitors like Tideglusib [1].
Thanks to its excellent DMSO solubility (up to 100 mM) and well-characterized selectivity profile against a 24-kinase panel, SB 415286 serves as a highly reliable positive control and benchmark material in automated, high-throughput biochemical assays screening for novel GSK-3 modulators .
Irritant